(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one
Brand Name: Vulcanchem
CAS No.: 51804-69-4
VCID: VC0203315
InChI: InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1
SMILES: CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC
Molecular Formula: C21H27NO7
Molecular Weight:

(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one

CAS No.: 51804-69-4

Cat. No.: VC0203315

Molecular Formula: C21H27NO7

Molecular Weight:

* For research use only. Not for human or veterinary use.

(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one - 51804-69-4

Specification

CAS No. 51804-69-4
Molecular Formula C21H27NO7
IUPAC Name (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one
Standard InChI InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1
SMILES CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC
Appearance Powder

Introduction

Chemical Structure and Identity

Dihydrooxoepistephamiersine possesses a complex pentacyclic structure characteristic of hasubanan alkaloids. This class of compounds features an aza [4.4.3] propellane core, composed of a polyhydrophenanthrene skeleton and an ethyl ammonia bridge . The molecular architecture of dihydrooxoepistephamiersine includes multiple stereogenic centers that define its three-dimensional configuration and biological activity.

Chemical Identifiers and Basic Properties

Table 1 summarizes the key chemical identifiers and properties of dihydrooxoepistephamiersine:

PropertyValue
IUPAC Name(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one
Common NameDihydrooxoepistephamiersine
Synonym(6β,7β,8β,10β)-6-Hydroxy-3,4,7,8-tetramethoxy-17-methyl-8,10-epoxyhasubanan-16-one
CAS Number51804-69-4
Molecular FormulaC21H27NO7
Molecular Weight405.5 g/mol
Physical DescriptionPowder

Structural Representation

The structural complexity of dihydrooxoepistephamiersine can be represented through various chemical notation systems, which provide different ways to encode its molecular structure:

Notation TypeRepresentation
SMILESCN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC
InChIInChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1

Physical and Chemical Properties

Understanding the physical and chemical properties of dihydrooxoepistephamiersine is essential for its handling, storage, and application in research.

PropertyDescription
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Solubility EnhancementFor higher solubility, warming to 37°C and ultrasonic bath treatment is recommended
Purity (Commercial)>98%
Storage ParameterRecommendation
Storage ConditionStore in sealed, cool and dry conditions
Temperature for Stock SolutionsBelow -20°C
StabilityStock solutions stable for several months when properly stored
Shipping ConditionsRoom temperature or blue ice upon request

Natural Sources and Distribution

Botanical Source

Dihydrooxoepistephamiersine is a naturally occurring compound found exclusively in certain plant species:

Source InformationDetails
Primary SourceRoots of Stephania japonica
Plant FamilyMenispermaceae
GenusStephania
DistributionPrimarily found in plants of the Stephania genus

Related Alkaloids from Stephania japonica

Stephania japonica contains several structurally related hasubanan alkaloids, forming a unique phytochemical profile that contributes to the plant's biological activities:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Dihydrooxoepistephamiersine51804-69-4C21H27NO7405.5
Oxoepistephamiersine51804-68-3C21H25NO7403.4
Epistephamiersine52389-15-8--
Stephamiersine618347-389.4
Stephasunoline618654-377.4

Structural Classification and Relationship to Other Alkaloids

Classification Within Hasubanan Alkaloids

Dihydrooxoepistephamiersine belongs to the hasubanan family of alkaloids, which share distinctive structural features:

Structural CharacteristicDescription
Core StructureAza [4.4.3] propellane core
Structural ComponentsPolyhydrophenanthrene skeleton with an ethyl ammonia bridge
Structural SimilarityShows structural resemblance to morphine alkaloids
StereochemistryContains multiple stereogenic centers defining its three-dimensional configuration

Structural Comparison with Related Compounds

The structural relationship between dihydrooxoepistephamiersine and its closely related analog oxoepistephamiersine reveals insights into structure-activity relationships within this alkaloid class:

CompoundMolecular WeightKey Structural Difference
Dihydrooxoepistephamiersine405.5 g/molContains a hydroxyl group at position 13
Oxoepistephamiersine403.4 g/molContains a keto group instead of hydroxyl group
Activity TypeDescription
General SignificanceExhibits significant biological activity, making it a subject of interest in pharmacological research
Pharmacological SimilaritiesAs part of the hasubanan alkaloid family, shares structural similarities with morphine, suggesting potential analgesic properties

Research Applications

Current research applications of dihydrooxoepistephamiersine focus primarily on its use as a reference standard and research tool:

ApplicationDescription
Reference StandardsUsed as a high-purity reference standard in analytical and pharmacological research
Pharmacological ResearchEmployed in drug discovery and development studies
Structure-Activity Relationship StudiesUtilized to understand the relationship between chemical structure and biological activity within hasubanan alkaloids
SupplierCatalog NumberPackage SizePrice (USD)Purity
BioCrickBCN5646Not specifiedNot specified>98%
ChemFacesCFN98831Not specifiedNot specified≥98%
AOBIOUSNot specifiedNot specified$849.00Not specified
BOC SciencesNP03841 mg$519Not specified

Intended Research Applications

The commercial availability of dihydrooxoepistephamiersine is specifically targeted for research purposes with clear limitations:

Intended UseLimitations
Reference standardsFor research use only
Pharmacological researchNot for human or veterinary diagnostic or therapeutic use
Food researchResearch applications only
Synthetic precursor compoundsLaboratory research only
Intermediates & Fine ChemicalsNot for direct consumption or therapeutic application

Future Research Directions

Research AreaPotential Focus
Pharmacological MechanismElucidation of specific biological targets and mechanisms of action
Structure-Activity RelationshipsSystematic modification of the hasubanan scaffold to develop more potent or selective analogs
Therapeutic ApplicationsExploration of potential applications in pain management, given structural similarities to morphine alkaloids
Synthetic MethodologyDevelopment of more efficient synthetic routes to access dihydrooxoepistephamiersine and related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator